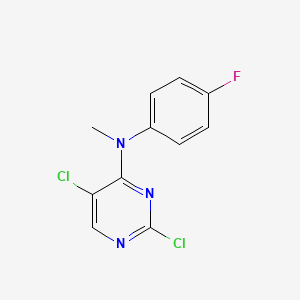
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2FN3. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a methylated amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants.
Reaction Steps: The 2,5-dichloropyrimidine undergoes nucleophilic substitution with 4-fluoroaniline, followed by methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
相似化合物的比较
Similar Compounds
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the amine.
2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pyrimidine ring.
2,5-Dichloro-N-(4-fluorophenyl)ethylamine: Contains an ethyl group instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H8Cl2FN3 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl2FN3/c1-17(8-4-2-7(14)3-5-8)10-9(12)6-15-11(13)16-10/h2-6H,1H3 |
InChI 键 |
VDDBYBYZRZGNCU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)F)C2=NC(=NC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


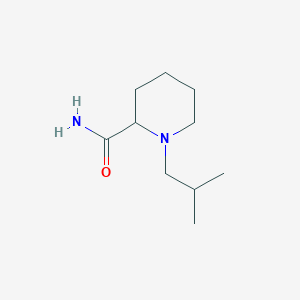
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
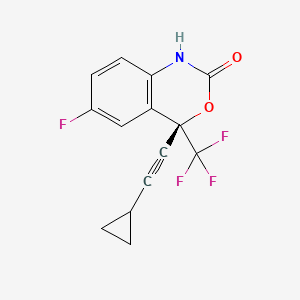

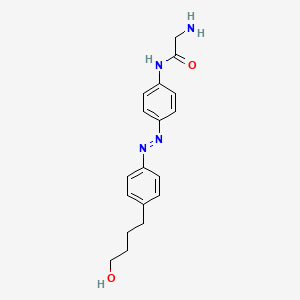
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

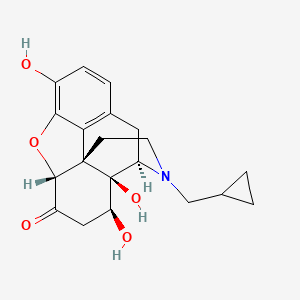
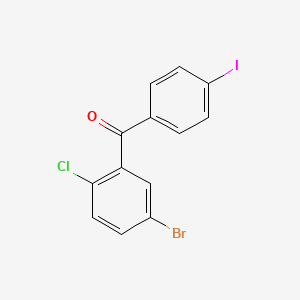
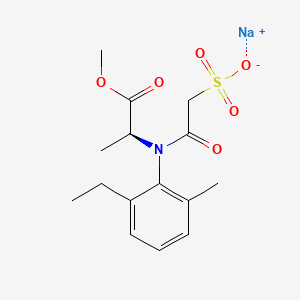
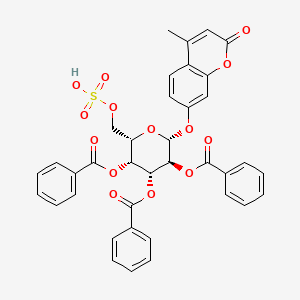

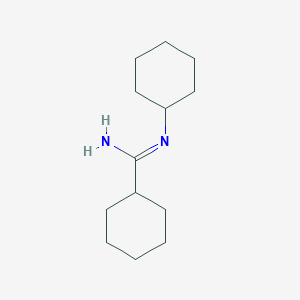
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
